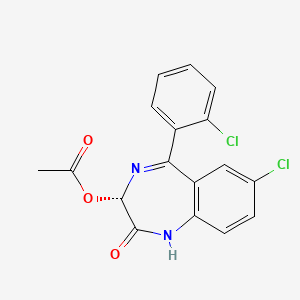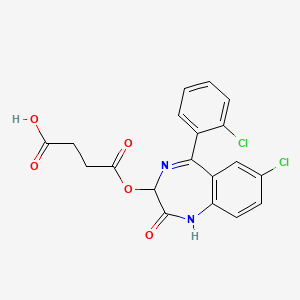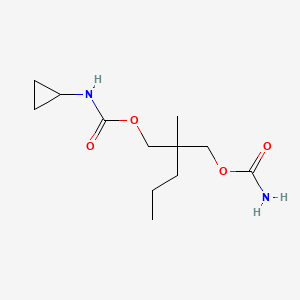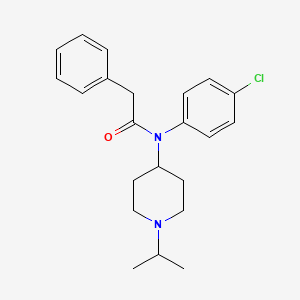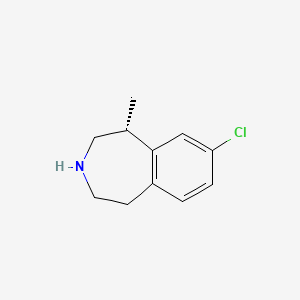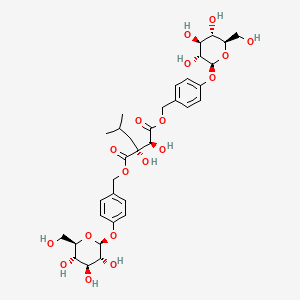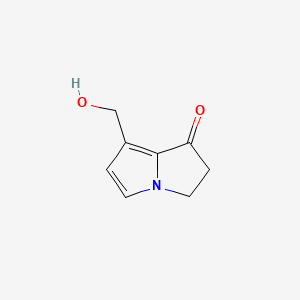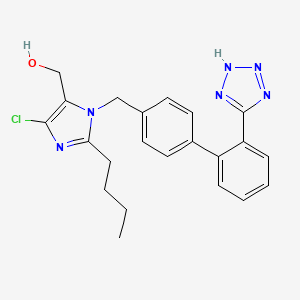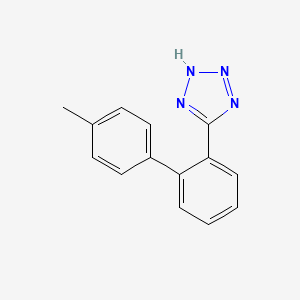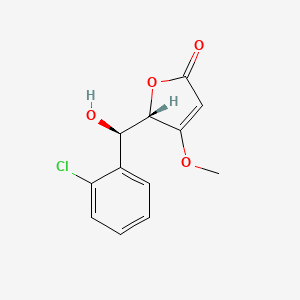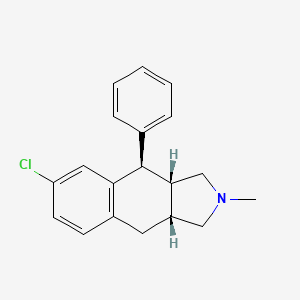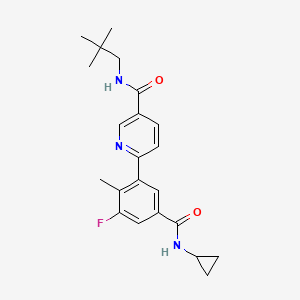![molecular formula C15H15F3N2O B1675209 6-Ethyl-4-(trifluoromethyl)-1,2,6,7,8,9-hexahydropyrido[3,2-g]quinolin-2-one CAS No. 179897-70-2](/img/structure/B1675209.png)
6-Ethyl-4-(trifluoromethyl)-1,2,6,7,8,9-hexahydropyrido[3,2-g]quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LG-121071 is a selective androgen receptor modulator developed by Ligand Pharmaceuticals. It was first described in 1999 and is known for being the first orally active nonsteroidal androgen to be discovered . This compound is a tricyclic quinolone derivative, structurally distinct from other nonsteroidal androgen receptor agonists like andarine and enobosarm .
Preparation Methods
The synthesis of LG-121071 involves several steps. One of the synthetic routes includes the Skraup reaction of 4-bromoaniline with acetone and iodine to afford dihydroquinoline, which is then protected as the tert-butyl carbamate . Lithium-halogen exchange followed by treatment with trimethyl borate provides boronic acid. Subsequent Suzuki coupling with 3-bromobenzonitrile using tetrakis(triphenylphosphine)-palladium produces the 6-arylquinoline. The Boc group is finally removed with trifluoroacetic acid to furnish LG-121071 .
Chemical Reactions Analysis
LG-121071 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and trifluoroacetic acid for deprotection steps . Major products formed from these reactions include various quinoline derivatives and substituted quinolines.
Scientific Research Applications
LG-121071 has been extensively studied for its potential therapeutic applications. It is primarily used in the treatment of conditions manifesting in muscle loss, such as sarcopenia, cancer-associated cachexia, and muscular dystrophy . Due to its substantial muscle- and bone-anabolic properties, LG-121071 has significant potential for misuse in sports, leading to its inclusion in the World Anti-Doping Agency’s Prohibited List . Additionally, it has been investigated for its potential use in treating hypogonadism and other urogenital diseases .
Mechanism of Action
LG-121071 acts as a high-affinity full agonist of the androgen receptor with a dissociation constant (K_i) of 17 nanomolar . Its potency and efficacy are said to be equivalent to that of dihydrotestosterone . Unlike testosterone, LG-121071 and other nonsteroidal androgens cannot be potentiated by 5α-reductase in androgenic tissues or aromatized into estrogenic metabolites . This results in tissue-selective androgenic effects, providing full anabolic activity with reduced androgenic activity .
Comparison with Similar Compounds
LG-121071 is unique among selective androgen receptor modulators due to its tricyclic quinolone structure. Similar compounds include:
Andarine: Another nonsteroidal androgen receptor agonist.
Enobosarm (Ostarine): Known for its use in treating muscle wasting and osteoporosis.
LGD-2226: A selective androgen receptor modulator with similar anabolic properties.
LGD-4033 (Ligandrol): Known for its high affinity and selectivity for the androgen receptor.
LG-121071 stands out due to its high potency and tissue-selective effects, making it a valuable compound for therapeutic applications with reduced side effects compared to other androgen receptor modulators .
Properties
CAS No. |
179897-70-2 |
|---|---|
Molecular Formula |
C15H15F3N2O |
Molecular Weight |
296.29 g/mol |
IUPAC Name |
6-ethyl-4-(trifluoromethyl)-6,7,8,9-tetrahydro-1H-pyrido[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C15H15F3N2O/c1-2-8-3-4-19-12-7-13-10(5-9(8)12)11(15(16,17)18)6-14(21)20-13/h5-8,19H,2-4H2,1H3,(H,20,21) |
InChI Key |
SZPPQFARTYXRKU-UHFFFAOYSA-N |
SMILES |
CCC1CCNC2=C1C=C3C(=CC(=O)NC3=C2)C(F)(F)F |
Canonical SMILES |
CCC1CCNC2=C1C=C3C(=CC(=O)NC3=C2)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-ethyl-1,2,3,4-tetrahydro-6-(trifluoromethyl)-8-pyridono(5,6-g)quinoline LG 121071 LG-121071 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


